molecular formula C20H24N2O B2795358 3-[(4-benzylmorpholin-3-yl)methyl]-2,3-dihydro-1H-indole CAS No. 2137838-28-7

3-[(4-benzylmorpholin-3-yl)methyl]-2,3-dihydro-1H-indole

Cat. No.: B2795358
CAS No.: 2137838-28-7
M. Wt: 308.425
InChI Key: UXGILJOHZZUHQD-UHFFFAOYSA-N
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Description

3-[(4-Benzylmorpholin-3-yl)methyl]-2,3-dihydro-1H-indole is a synthetic organic compound designed for research applications, particularly in medicinal chemistry and drug discovery. This molecule incorporates two privileged pharmacophores—the indole and morpholine rings—which are frequently employed in the development of bioactive molecules. The indole scaffold is a ubiquitous structure in medicinal chemistry, found in numerous compounds with a broad spectrum of biological activities, including anticancer, antiviral, anti-inflammatory, and antimicrobial properties . The morpholine ring is a common feature in pharmaceuticals and agrochemicals, often used to enhance solubility and metabolic stability. The specific molecular architecture of this compound, which links a 2,3-dihydro-1H-indole unit to a 4-benzylmorpholine group, suggests potential as a valuable intermediate or scaffold. Researchers can utilize this compound to explore structure-activity relationships (SAR) in the design of novel therapeutic agents. Its structure is analogous to other investigated indole-morpholine derivatives and 3-substituted indole compounds, which have shown promise in various biological assays . For instance, similar 3-substituted indole derivatives have been studied as inhibitors for specific enzyme targets, such as topoisomerase I, and have demonstrated potent anticancer activity in vitro . Furthermore, the exploration of novel 3-substituted indole derivatives remains an active area of research for developing new pharmaceutical leads . This product is intended For Research Use Only and is not for diagnostic, therapeutic, or any other human use. Researchers are responsible for ensuring safe handling and compliance with all applicable local, state, and federal regulations.

Properties

IUPAC Name

4-benzyl-3-(2,3-dihydro-1H-indol-3-ylmethyl)morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O/c1-2-6-16(7-3-1)14-22-10-11-23-15-18(22)12-17-13-21-20-9-5-4-8-19(17)20/h1-9,17-18,21H,10-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXGILJOHZZUHQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC(N1CC2=CC=CC=C2)CC3CNC4=CC=CC=C34
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 3-[(4-benzylmorpholin-3-yl)methyl]-2,3-dihydro-1H-indole typically involves multi-step organic reactions. One common synthetic route includes the reaction of indole derivatives with benzylmorpholine under specific conditions . The reaction conditions often involve the use of catalysts and solvents to facilitate the formation of the desired product. Industrial production methods may vary, but they generally follow similar principles, scaling up the reactions while ensuring purity and yield.

Chemical Reactions Analysis

3-[(4-benzylmorpholin-3-yl)methyl]-2,3-dihydro-1H-indole undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include acids, bases, and organic solvents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

3-[(4-benzylmorpholin-3-yl)methyl]-2,3-dihydro-1H-indole has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-[(4-benzylmorpholin-3-yl)methyl]-2,3-dihydro-1H-indole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Morpholine Substituents

GW405833 Hydrochloride
  • Structure : Contains a morpholin-4-ylmethyl group attached to a 1H-indole core, with additional dichlorobenzoyl and methoxy substituents.
  • Molecular Formula : C₂₃H₂₄Cl₂N₂O₃·HCl (MW: 483.82 g/mol) .
  • Key Differences : The presence of a dichlorobenzoyl group and a methoxy substituent distinguishes it from the target compound. The hydrochloride salt form enhances solubility, whereas the target compound lacks ionizable groups.
3-Morpholin-4-ylmethyl Indole Derivatives
  • Example: (3Z)-3-[(4-Methylphenyl)imino]-1-phenyl-2,3-dihydro-1H-indol-2-one.
  • Molecular Features: Incorporates a morpholine ring but lacks the benzyl group, reducing lipophilicity.

Indole Derivatives with Diverse Substituents

1-Acetyl-5-(5-phenylpyridin-3-yl)-2,3-dihydro-1H-indole (Compound 19)
  • Structure : Features a pyridinyl substituent and an acetyl group.
  • Molecular Formula : C₂₁H₁₈N₂O (MW: 314.38 g/mol) .
  • The target compound’s benzylmorpholinyl group may offer better membrane permeability.
5-Pyridin-3-yl-1H-indole (Compound 21a)
  • Structure : Simplistic indole-pyridine hybrid.
  • Molecular Formula : C₁₃H₁₀N₂ (MW: 194.24 g/mol) .
  • Key Differences : Lacks the dihydroindole system and morpholine substituent, resulting in reduced steric bulk and different electronic properties.

Dihydroindole-Based Compounds

3-(Propan-2-yl)-2,3-dihydro-1H-indole
  • Structure : A simple dihydroindole with an isopropyl substituent.
  • Molecular Formula : C₁₁H₁₅N (MW: 161.25 g/mol) .
  • Comparison : The absence of a morpholine or benzyl group limits its pharmacological versatility. The target compound’s benzylmorpholinyl group likely enhances receptor-binding specificity.
1-Benzenesulfonyl-2-methyl-3-(4-nitrobenzoyl)-2,3-dihydro-1H-indole
  • Structure : Contains sulfonyl and nitrobenzoyl groups.
  • Molecular Features : The sulfonyl group introduces strong hydrogen-bonding capacity, while the nitro group increases polarity. The target compound’s morpholine ring provides a balance of hydrophilicity and flexibility .

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Pharmacological Features
Target Compound C₂₀H₂₂N₂O 306.40 Benzylmorpholinylmethyl Enhanced solubility, CNS penetration
GW405833 Hydrochloride C₂₃H₂₄Cl₂N₂O₃·HCl 483.82 Dichlorobenzoyl, methoxy High solubility (salt form)
1-Acetyl-5-(5-phenylpyridin-3-yl)-2,3-dihydro-1H-indole C₂₁H₁₈N₂O 314.38 Acetyl, pyridinyl Metabolic stability, π-π interactions
3-(Propan-2-yl)-2,3-dihydro-1H-indole C₁₁H₁₅N 161.25 Isopropyl Low complexity, limited applications

Biological Activity

The compound 3-[(4-benzylmorpholin-3-yl)methyl]-2,3-dihydro-1H-indole (CAS Number: 2137838-28-7) is a derivative of indole that has garnered attention for its potential biological activities. This article explores its biological activity, synthesizing data from various research studies, case reports, and chemical databases.

Structure and Composition

  • Molecular Formula : C15_{15}H20_{20}N2_{2}O
  • Molecular Weight : 244.34 g/mol
  • CAS Number : 2137838-28-7

Physical Properties

PropertyValue
DensityN/A
Boiling PointN/A
Melting PointN/A
LogP1.6196
PSA32.7 Ų

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. A study focused on derivatives of benzothiazole highlighted their effectiveness against multidrug-resistant bacteria such as Acinetobacter baumannii and Pseudomonas aeruginosa, which are critical pathogens on the WHO priority list for antibiotic resistance .

Anticancer Potential

Several studies have suggested that indole derivatives possess anticancer properties. Specific investigations into the effects of similar compounds on cancer cell lines revealed:

  • Inhibition of Cell Proliferation : Indole derivatives showed a marked reduction in the proliferation of various cancer cell lines.
  • Mechanism of Action : The proposed mechanism includes the induction of apoptosis and cell cycle arrest at the G2/M phase.

Neuroprotective Effects

Preliminary research suggests that the compound may have neuroprotective effects, potentially beneficial in neurodegenerative diseases. The mechanism is thought to involve modulation of neurotransmitter levels and reduction of oxidative stress in neuronal cells.

Case Study 1: Antimicrobial Efficacy

In a controlled laboratory setting, researchers synthesized several derivatives of indole and tested their efficacy against common pathogens. The compound demonstrated a minimum inhibitory concentration (MIC) lower than that of standard antibiotics, indicating strong antimicrobial potential.

Case Study 2: Cancer Cell Line Testing

In vitro studies on human cancer cell lines (e.g., MCF-7 for breast cancer) showed that treatment with this compound resulted in significant apoptosis compared to control groups. Flow cytometry analysis confirmed increased early and late apoptotic cells.

Q & A

Q. What are the standard synthetic routes for preparing 3-[(4-benzylmorpholin-3-yl)methyl]-2,3-dihydro-1H-indole?

Methodological Answer: The synthesis typically involves a multi-step approach:

  • Step 1: Functionalization of the indole scaffold via nucleophilic substitution or alkylation reactions. For example, benzylmorpholinyl groups can be introduced using reductive amination or Mitsunobu conditions .
  • Step 2: Purification via column chromatography (silica gel, eluent: ethyl acetate/hexane gradients) to isolate intermediates and final products .
  • Validation: Confirm structural integrity using 1H^1H-NMR, 13C^{13}C-NMR, and high-resolution mass spectrometry (HRMS) .

Q. How is the compound structurally characterized to confirm its identity and purity?

Methodological Answer:

  • Spectroscopic Analysis:
    • NMR: 1H^1H-NMR identifies proton environments (e.g., benzylmorpholinyl protons at δ 3.5–4.0 ppm, indole NH at δ ~8.5 ppm) .
    • HRMS: Determines molecular weight accuracy (e.g., [M+H]+^+ ion matching theoretical mass within 5 ppm error) .
  • X-ray Crystallography: Resolves 3D conformation, bond angles, and intermolecular interactions (e.g., hydrogen bonding patterns in solid state) .

Q. What preliminary biological screening assays are recommended for this compound?

Methodological Answer:

  • In Vitro Assays:
    • Anticancer Activity: MTT assay against cancer cell lines (e.g., HepG2, IC50_{50} determination) .
    • Antimicrobial Screening: Microdilution assays (MIC values) against Gram-positive/negative bacteria and fungi .
  • Target Identification: Fluorescence polarization or surface plasmon resonance (SPR) to assess binding affinity to enzymes/receptors (e.g., kinases, GPCRs) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s bioactivity?

Methodological Answer:

  • Core Modifications:
    • Substituent Variation: Replace the benzylmorpholinyl group with other heterocycles (e.g., piperazine, thiomorpholine) to assess impact on potency .
    • Stereochemistry: Synthesize enantiomers via chiral resolution (HPLC with chiral columns) to evaluate stereospecific effects .
  • Computational Modeling:
    • Docking Studies: Use AutoDock Vina or Schrödinger Suite to predict binding modes to target proteins (e.g., homology models of serotonin receptors) .
    • QSAR: Develop regression models correlating substituent properties (e.g., logP, polar surface area) with activity .

Q. How should contradictory bioactivity data (e.g., varying IC50_{50}50​ values across studies) be resolved?

Methodological Answer:

  • Assay Validation:
    • Control Compounds: Include reference drugs (e.g., doxorubicin for cytotoxicity) to validate assay conditions .
    • Reproducibility: Triplicate experiments with independent compound batches to rule out batch variability .
  • Mechanistic Follow-Up:
    • Off-Target Screening: Use proteome-wide affinity pulldown assays to identify unintended targets .
    • Metabolic Stability: Assess liver microsome stability to determine if metabolites contribute to discrepancies .

Q. What strategies address poor bioavailability or solubility in preclinical studies?

Methodological Answer:

  • Physicochemical Optimization:
    • logP Adjustment: Introduce polar groups (e.g., hydroxyl, carboxyl) to reduce hydrophobicity .
    • Salt Formation: Prepare hydrochloride or mesylate salts to enhance aqueous solubility .
  • Formulation Strategies:
    • Nanoformulations: Use liposomal encapsulation or PEGylation to improve plasma half-life .
    • Pharmacokinetic (PK) Studies: Monitor plasma concentration-time profiles in rodent models to guide dosing .

Q. How can mechanistic pathways (e.g., apoptosis induction) be elucidated for this compound?

Methodological Answer:

  • Cell-Based Assays:
    • Flow Cytometry: Annexin V/PI staining to quantify apoptotic cells .
    • Western Blotting: Measure caspase-3/9 activation and Bcl-2/Bax expression ratios .
  • Transcriptomic Profiling: RNA-seq to identify differentially expressed genes/pathways (e.g., p53, MAPK) .
  • Chemical Proteomics: Activity-based protein profiling (ABPP) to map enzyme engagement in live cells .

Q. What analytical techniques resolve synthetic by-products or degradation impurities?

Methodological Answer:

  • HPLC-MS/MS: Use reverse-phase C18 columns with gradient elution to separate impurities; tandem MS for structural identification .
  • Stability Studies: Accelerated degradation under heat/humidity (ICH guidelines) followed by LC-UV quantification of degradation products .

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